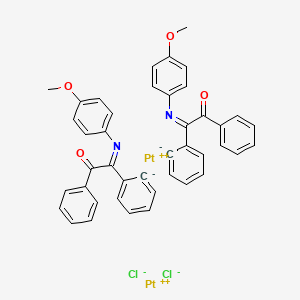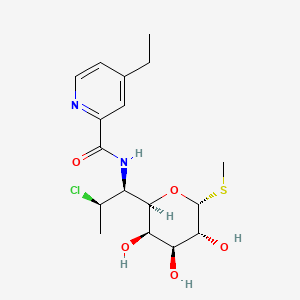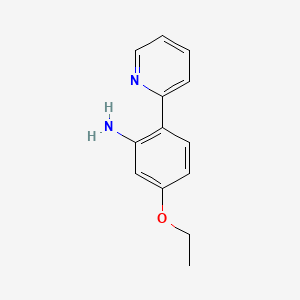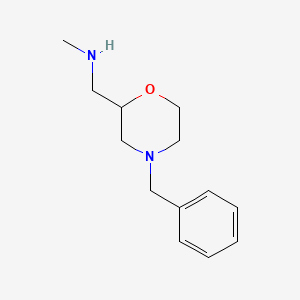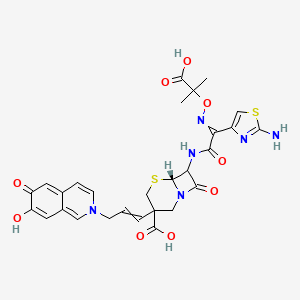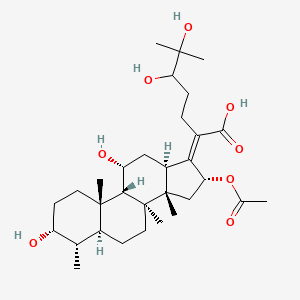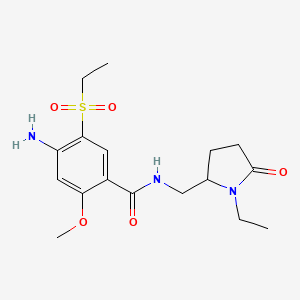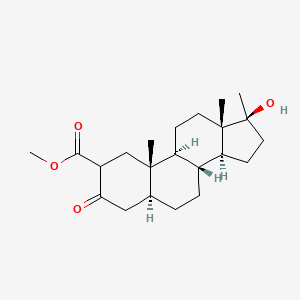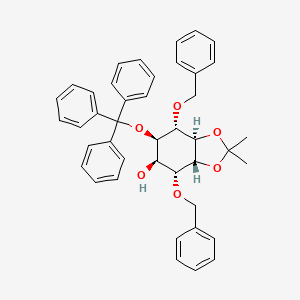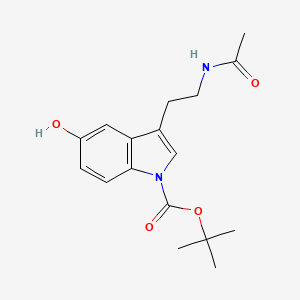
N-Acetyl-N-tert-butoxycarbonyl Serotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It has the molecular formula C17H22N2O4 and a molecular weight of 318.37 . This compound is a derivative of serotonin, a well-known neurotransmitter, and is often used in studies related to neurology and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-tert-butoxycarbonyl Serotonin typically involves the protection of the amino group of serotonin using the tert-butoxycarbonyl (Boc) group. This is followed by acetylation of the resulting compound. The Boc group is commonly introduced using di-tert-butyl dicarbonate under basic conditions . The acetylation step involves reacting the Boc-protected serotonin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc group.
Substitution: Various nucleophiles can be used to replace the acetyl group, depending on the desired product.
Major Products Formed
Scientific Research Applications
N-Acetyl-N-tert-butoxycarbonyl Serotonin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various serotonin derivatives.
Biology: Employed in studies of neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Acetyl-N-tert-butoxycarbonyl Serotonin involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This can influence various neurotransmission pathways, affecting mood, cognition, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Acetyl-N-tert-butoxycarbonyl Serotonin is unique due to its dual protection of the amino group (Boc) and the acetylation of the hydroxyl group. This dual protection makes it a versatile intermediate in the synthesis of various serotonin derivatives, allowing for selective deprotection and further functionalization .
Properties
IUPAC Name |
tert-butyl 3-(2-acetamidoethyl)-5-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19(16(22)23-17(2,3)4)15-6-5-13(21)9-14(12)15/h5-6,9-10,21H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVYOODOLRNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


